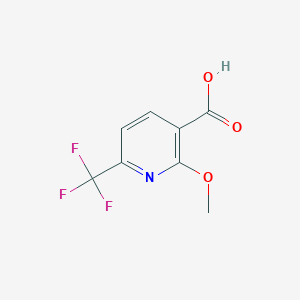

2-Methoxy-6-(trifluoromethyl)nicotinic acid

描述

属性

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZVYCJJQKEVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738778 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916160-41-3 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Overview

This approach involves initial chlorination of a trifluoromethyl-substituted pyridine precursor, followed by catalytic hydrogenation and hydrolysis to produce the target compound.

Key Steps

- Chlorination : Vapor-phase chlorination of trifluoromethylpyridine derivatives using chlorine gas at elevated temperatures (above 300°C) with transition metal catalysts such as iron fluoride. This step introduces chlorine atoms selectively into the pyridine ring, forming chlorinated intermediates like 2,6-dichloropyridine derivatives.

- Hydrogenation and Hydrolysis : Catalytic hydrogenation over Pd/C reduces the chlorinated intermediates, followed by hydrolysis to replace chlorine with hydroxyl groups, leading to nicotinic acid derivatives.

- Functionalization : Methylation or methoxy substitution at the 2-position is achieved via methylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.

Research Findings

- The process offers high regioselectivity and yield for trifluoromethyl-substituted pyridine derivatives.

- The final step involves hydrolysis of the nitrile group or chlorinated intermediates to form nicotinic acid structures.

Advantages & Notes

- Suitable for large-scale synthesis.

- Requires high-temperature vapor-phase reactions, which demand specialized equipment and safety measures.

Stepwise Synthesis from Trifluoromethyl Precursors

Method Overview

This route starts with trifluoromethylated aromatic precursors, progressing through multiple steps to introduce the methoxy group and carboxylic acid functionalities.

Key Steps

- Preparation of Trifluoromethylated Pyridine Precursors : Using reagents such as ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in cyclization reactions to form intermediate pyridine derivatives.

- Cyclization and Chlorination : Cyclization with potassium hydroxide and subsequent chlorination with POCl₃ to form chloropyridines.

- Hydrogenolysis and Hydrolysis : Catalytic hydrogenolysis over Pd/C reduces nitrile groups to amines or pyridines, followed by hydrolysis to generate nicotinic acid derivatives.

- Methoxy Substitution : Methylation of hydroxyl groups or direct methoxy introduction using methylating agents like methyl iodide or dimethyl sulfate.

Research Findings

- The process yields 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine as an intermediate, which can be further converted to the target compound.

- Reaction conditions require careful control of temperature and pH to optimize yields and purity.

Yields & Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Cyanoacetamide, ethyl trifluoroacetate | Reflux, 24h | ~74% | Produces key pyridine intermediate |

| Hydrolysis | Hydrochloric acid | Reflux | ~77.4% | Converts nitrile to acid |

Alternative Route: Trifluoroacetylation and Ring Closure

Method Overview

This method employs trifluoroacetyl chloride, vinyl ethers, and methyl 3,3-dimethoxypropionate to synthesize the nicotinic acid core via multi-step reactions involving ring closure and functional group transformations.

Key Steps

- Trifluoroacetylation : Reaction of trifluoroacetyl chloride with vinyl ether yields trifluoro-substituted enones.

- Amination and Cyclization : Ammonia treatment introduces amino groups, followed by cyclization to form the pyridine ring.

- Ring Closure and Hydrolysis : Final ring closure steps involve methylation and hydrolysis to produce 2-methoxy-6-(trifluoromethyl)nicotinic acid.

Research Findings

- The process is complex and involves harsh conditions (e.g., sodium hydride at -50°C), making it less suitable for industrial scale.

- The overall yield is moderate (~36%), with significant purification challenges.

Summary of Preparation Data

| Method | Key Reagents | Typical Conditions | Main Advantages | Limitations | Approximate Yield |

|---|---|---|---|---|---|

| Vapor-phase chlorination & hydrogenation | Cl₂, FeF₃, Pd/C | 300°C, hydrogen atmosphere | Large-scale, regioselective | High energy, equipment | 70-80% |

| Multi-step cyclization & hydrolysis | Cyanoacetamide, trifluoroacetate | Reflux, controlled pH | Good selectivity | Multi-step, moderate yield | 74-77% |

| Trifluoroacetylation & ring closure | Trifluoroacetyl chloride, ammonia | Harsh conditions | Precise functionalization | Harsh, low yield (~36%) | ~36% |

Notes on Functionalization to Obtain this compound

- Methoxy Introduction : Typically achieved via methylation of hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

- Final Purification : Crystallization and recrystallization from suitable solvents (e.g., water, ethanol) are employed to obtain high-purity product.

Research Findings and Industrial Relevance

- The synthesis of this compound is primarily based on modifications of trifluoromethylated pyridine intermediates.

- The most efficient route involves chlorination, hydrogenation, and hydrolysis steps, with yields exceeding 70% under optimized conditions.

- Alternative methods, while feasible, face challenges related to harsh conditions and lower yields, limiting their industrial applicability.

化学反应分析

Methoxy Group Chlorination

The methoxy group at the 2-position can undergo nucleophilic substitution under specific conditions. A notable reaction involves replacing the methoxy group with a chlorine atom using phosphorus oxychloride (POCl₃):

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methoxy → Chloro substitution | POCl₃, reflux (110–120°C) | 2-Chloro-6-(trifluoromethyl)nicotinic acid |

This reaction is critical for synthesizing intermediates used in further functionalization. The chloro derivative (CAS 280566-45-2) exhibits enhanced reactivity for downstream coupling reactions .

Esterification

The carboxylic acid group readily undergoes esterification with alcohols, forming stable esters. This reaction is pivotal for modifying solubility and bioavailability:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic acid → Ester | Ethanol, H₂SO₄ (catalytic), reflux | Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate |

The resulting esters are valuable intermediates in agrochemical and pharmaceutical synthesis.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring, activated by electron-withdrawing groups (trifluoromethyl and carboxylic acid), facilitates NAS at specific positions. For example, the 4-position can undergo substitution with amines under optimized conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| NAS at 4-position | NH₃ (gaseous), Cu catalyst, 150°C | 2-Methoxy-4-amino-6-(trifluoromethyl)nicotinic acid |

This reaction is instrumental in generating derivatives for biological activity studies .

Functionalization of the Trifluoromethyl Group

The trifluoromethyl group exhibits unique reactivity, enabling transformations such as reduction or fluorination:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| CF₃ → CHF₂ reduction | H₂, Pd/C, high pressure | 2-Methoxy-6-(difluoromethyl)nicotinic acid |

Such modifications are explored for tuning metabolic stability and lipophilicity .

Comparative Reactivity of Derivatives

The table below contrasts reactivity trends between 2-Methoxy-6-(trifluoromethyl)nicotinic acid and its chloro analog:

| Compound | Reactivity with POCl₃ | Esterification Rate | NAS Activity |

|---|---|---|---|

| This compound | Moderate | Fast | Low |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | N/A | Slow | High |

The chloro derivative shows superior NAS activity due to the better leaving-group ability of Cl⁻ .

科学研究应用

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its trifluoromethyl group enhances lipophilicity, aiding in the design of biologically active compounds .

Biology

- Biological Activity: Derivatives of 2-methoxy-6-(trifluoromethyl)nicotinic acid are studied for their potential antimicrobial and anti-inflammatory properties. Research indicates that it interacts with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown bactericidal effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition . The following table summarizes its antimicrobial activity:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 7.81 - 31.25 | Bactericidal |

| Candida albicans | 6.5 | Antifungal |

| Methicillin-resistant S. aureus | 62.216 - 124.432 | Antibiofilm |

Medicine

- Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders. Studies have reported cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The following table illustrates its anticancer activity:

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

- Mechanistic Insights: Research has indicated that this compound may interact with enzymes involved in nicotinic acid metabolism, suggesting applications in treating metabolic disorders .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various derivatives of this compound against E. coli, S. aureus, and fungi like A. niger. The compound exhibited significant antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mechanistic Studies

Further research into the mechanism revealed that the compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders .

作用机制

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

Nicotinic acid derivatives with trifluoromethyl and methoxy groups in different positions exhibit distinct physicochemical and biological properties:

Key Insight : The position of the trifluoromethyl group significantly impacts steric effects and electronic distribution. For example, a CF₃ group at position 6 (adjacent to the carboxylic acid) may hinder intermolecular interactions compared to position 5 .

Functional Group Variations

Hydroxy vs. Methoxy Substituents

- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8): Replacing methoxy with a hydroxyl (-OH) group increases acidity (pKa ~3–4 for -COOH vs. ~10 for -OH) and hydrogen-bonding capacity. This enhances solubility in polar solvents but reduces metabolic stability compared to methoxy derivatives .

Methyl vs. Methoxy Substituents

Trifluoromethyl vs. Other Halogenated Groups

- 5-Fluoro-2-methoxynicotinic acid (CAS 849937-91-3): Substituting CF₃ with fluorine (-F) reduces steric bulk and lipophilicity.

生物活性

Overview

2-Methoxy-6-(trifluoromethyl)nicotinic acid (C8H6F3NO3) is a derivative of nicotinic acid characterized by the presence of a methoxy group and a trifluoromethyl group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula: C8H6F3NO3

- Molecular Weight: 221.13 g/mol

- Solubility: Slightly soluble in water (47 g/L at 25°C)

This compound interacts with various biological targets, influencing several biochemical pathways. Notably, it has been shown to:

- Interact with nicotinic acid receptors, which play a role in lipid metabolism and inflammatory responses.

- Affect gene expression related to inflammation and metabolism, indicating its potential as an anti-inflammatory agent.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Escherichia coli | 7.81 - 31.25 | Bactericidal |

| Candida albicans | 6.5 | Antifungal |

| Methicillin-resistant S. aureus | 62.216 - 124.432 | Antibiofilm |

The compound's mechanism involves inhibition of protein synthesis and nucleic acid production, contributing to its bactericidal effects .

Anti-inflammatory Effects

In animal models, lower doses of this compound have demonstrated beneficial effects on lipid metabolism and reduced inflammatory responses. However, higher doses can lead to toxicity, particularly affecting liver and kidney functions.

Study on Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in mice. Results indicated that administration of lower doses resulted in significant reductions in triglyceride levels and improved lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders.

Research on HIV Replication

Recent research has explored the potential of this compound derivatives as dual inhibitors of HIV-1 reverse transcriptase (RT). One derivative exhibited an IC50 value of 14 µM against RNase H function, showing promise as an antiviral agent with minimal cytotoxic effects .

常见问题

Q. What are the recommended methods for synthesizing 2-Methoxy-6-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves cross-coupling reactions. For example, a Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 2-methoxy-6-(trifluoromethyl)phenylboronic acid) with a pyridine carboxylate precursor under palladium catalysis . Optimization parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Temperature : 80–100°C in a mixed solvent system (toluene/ethanol/water).

- Base : Na₂CO₃ or K₂CO₃ to maintain pH > 8.

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills .

- Storage : Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C, protected from light to prevent photodegradation .

- Disposal : Follow local regulations for halogenated organic waste; incineration is recommended .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 254 nm. Retention time ≈ 4.2 min .

- Melting Point : Confirm purity via differential scanning calorimetry (DSC); expected range 146–148°C .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show signals for methoxy (δ 3.9 ppm) and trifluoromethyl (δ -63 ppm for ¹⁹F NMR) groups .

- Mass Spectrometry : ESI-MS (negative mode) m/z 190.1 [M-H]⁻ .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of this compound in materials science applications?

- Methodological Answer : The -CF₃ group acts as a strong electron-withdrawing moiety, enhancing charge transport in perovskite solar cells by passivating defects at grain boundaries. Key methods to study this include:

- DFT Calculations : Analyze electron density distribution and binding energy with perovskite surfaces (e.g., Pb-I framework) .

- UV-Vis Spectroscopy : Monitor redshift in absorption spectra (e.g., λₐᵦₛ ~ 450 nm) to confirm reduced trap states .

- Impedance Spectroscopy : Measure charge-carrier lifetime (τ > 50 ns indicates suppressed non-radiative recombination) .

Q. In pharmacological studies, what strategies can be employed to modify this compound to enhance its bioavailability or target specificity?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., methyl ester) to improve membrane permeability. Hydrolysis in vivo regenerates the active form .

- Structure-Activity Relationship (SAR) : Introduce substituents at the pyridine ring (e.g., halogens or methyl groups) and test binding affinity via:

- In Vitro Assays : Radioligand binding assays with target receptors (e.g., glucokinase for diabetes research) .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and liver microsomal stability using LC-MS/MS .

Q. How can contradictory data regarding the solubility or stability of this compound be systematically resolved in different experimental settings?

- Methodological Answer :

- Controlled Solubility Tests :

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 15.2 ± 0.8 | Shake-flask |

| Methanol | 8.7 ± 0.5 | UV-Vis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。